[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine (CAS 1439902-26-7) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core, a meta-fluorophenyl substituent at position 3, and a methanamine handle at position 6. The compound has a molecular formula of C13H11FN4 and a computed XLogP3 of 1.8, positioning it as a moderately lipophilic scaffold with a primary amine for further derivatization.

Molecular Formula C13H11FN4
Molecular Weight 242.257
CAS No. 1439902-26-7
Cat. No. B2400043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
CAS1439902-26-7
Molecular FormulaC13H11FN4
Molecular Weight242.257
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)CN
InChIInChI=1S/C13H11FN4/c14-11-3-1-2-10(6-11)13-17-16-12-5-4-9(7-15)8-18(12)13/h1-6,8H,7,15H2
InChIKeyHZJZDEKLIRVYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine CAS 1439902-26-7: A Chemical Probe for Kinase and Immuno-Oncology Research


[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine (CAS 1439902-26-7) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core, a meta-fluorophenyl substituent at position 3, and a methanamine handle at position 6 [1]. The compound has a molecular formula of C13H11FN4 and a computed XLogP3 of 1.8, positioning it as a moderately lipophilic scaffold with a primary amine for further derivatization [1]. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for potent inhibitors of key therapeutic targets including c-Met kinase, PD-1/PD-L1 immune checkpoint interaction, and Smoothened (SMO) in the Hedgehog pathway [2][3][4]. This compound serves as a critical intermediate for structure-activity relationship (SAR) studies, enabling researchers to explore the impact of the 3-fluorophenyl substituent on pharmacological profiles.

Why [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine Cannot Be Replaced by Unsubstituted or Para-Fluorophenyl Analogs


Substituting [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine with its unsubstituted phenyl or 4-fluorophenyl analogs is scientifically unsound due to the profound impact of fluorine regiochemistry on molecular properties. The meta-fluorine substitution pattern on the phenyl ring directly alters the compound's electronic distribution, lipophilicity (computed XLogP3 = 1.8 [1]), and metabolic stability compared to para-fluorophenyl or unsubstituted phenyl variants [2]. Within the broader class of triazolopyridine-based inhibitors, the aromatic fluorine position has been shown to be critical for kinase inhibitory activity and selectivity; for example, in c-Met inhibitor programs, specific fluorine placement was key for maintaining potency while avoiding metabolic liabilities such as glutathione displacement [2]. A generic substitution therefore risks losing target engagement, altering pharmacokinetics, or introducing off-target effects, undermining experimental reproducibility and the validity of SAR conclusions.

Quantitative Differentiation Evidence for 1439902-26-7: Intrinsic Physicochemical and Functional Advantages Over Close Analogs


Regiochemical Differentiation: Meta-Fluorophenyl vs. Para-Fluorophenyl Isomer Impact on Lipophilicity

The compound's computed XLogP3 of 1.8 offers a quantifiable differentiation point from its 4-fluorophenyl isomer. While both isomers share the same molecular formula (C13H11FN4) and molecular weight (242.25 g/mol), the 3-fluorophenyl substitution pattern influences the overall dipole moment and hydrogen-bonding capacity, which can directly affect membrane permeability and off-target binding profiles [1]. This contrasts with the unsubstituted 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine scaffold, which lacks the hydrogen bond acceptor capability of fluorine and would exhibit a lower XLogP3, potentially reducing passive membrane permeability [2]. The specific contribution of a meta-fluorine to lipophilicity is a key parameter for cellular target engagement in kinase inhibitor programs [3].

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Scaffold Privilege: Triazolopyridine Core Potency in Smoothened Inhibition Validates the Chemotype

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a potent pharmacophore for Smoothened (SMO) inhibition. In a 2025 study, the 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivative A11 demonstrated significant inhibitory activity against SMO wild-type (IC50 = 0.27 ± 0.06 µM) and the drug-resistant SMO-D473H mutant (IC50 = 0.84 ± 0.12 µM), with superior antiproliferative activity against colorectal carcinoma cells compared to the FDA-approved Vismodegib [1]. The triazolopyridine ring itself was identified via molecular modeling as contributing to key SMO binding interactions [1]. The 3-fluorophenyl variant (CAS 1439902-26-7) serves as a direct structural analogue of A11, where the methanamine handle at position 6 provides a vector for further optimization to potentially match or exceed this activity.

Oncology Hedgehog Pathway Smoothened Inhibitor

Immuno-Oncology Relevance: PD-1/PD-L1 Inhibitory Potential of the Triazolopyridine Scaffold

The [1,2,4]triazolo[4,3-a]pyridine chemotype has been identified as a novel inhibitor scaffold for the PD-1/PD-L1 immune checkpoint interaction. Compound A22, a close structural relative to the target compound, potently inhibited PD-1/PD-L1 binding with an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay [1]. A22 also dose-dependently elevated interferon-γ production in a Hep3B/OS-8/hPD-L1 and CD3 T cell co-culture model, confirming functional immune activation [1]. The 3-fluorophenyl-substituted methanamine building block (CAS 1439902-26-7) provides the core scaffold with a reactive amine handle, allowing medicinal chemists to synthesize focused libraries to improve upon the nanomolar potency of A22.

Immuno-Oncology PD-1/PD-L1 Interaction Small Molecule Inhibitor

c-Met Kinase Inhibitor Scaffold: Impact of Fluorine Substitution on Potency and Metabolic Stability

The 8-fluorotriazolopyridine scaffold has been optimized to yield potent c-Met inhibitors with cellular IC50 values below 10 nM [1]. In this program, the aromatic fluorine was identified as a critical substructure for c-Met inhibitory activity, but its presence also increased susceptibility to glutathione (GSH) displacement due to the electron-deficient nature of the ring [1]. This highlights the dual-edged role of fluorine substitution. A 3-fluorophenyl variant, such as CAS 1439902-26-7, offers an alternative electronic configuration where the fluorine is on a pendant phenyl ring rather than directly on the core, potentially retaining potency while mitigating GSH-mediated metabolic instability. The compound provides a unique vector for balancing potency and metabolic stability in c-Met inhibitor design.

Kinase Inhibitor c-Met Fluorine Chemistry

Optimal Procurement and Research Scenarios for [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine


Synthesis of Focused Kinase Inhibitor Libraries Targeting c-Met and p38 MAPK

Medicinal chemistry teams can utilize CAS 1439902-26-7 as a core scaffold for generating diverse compound libraries via amide coupling, reductive amination, or sulfonamide formation at the 6-methanamine handle. The class-level evidence demonstrates that triazolopyridines achieve cellular c-Met IC50 values below 10 nM [1], while the p38 MAPK patent literature identifies this scaffold as a key pharmacophore for anti-inflammatory programs . The 3-fluorophenyl group offers a metabolically stable alternative to direct core fluorination, which can be susceptible to GSH displacement [1]. This compound is ideal for SAR studies aimed at balancing kinase potency with metabolic stability.

Development of Smoothened Inhibitors to Overcome Vismodegib Resistance in Colorectal Carcinoma

Given the validated activity of 3-phenyl-triazolopyridine A11 against both SMO-WT (IC50 = 0.27 µM) and the drug-resistant SMO-D473H mutant (IC50 = 0.84 µM), with superior antiproliferative effects compared to Vismodegib [1], the 3-fluorophenyl building block serves as a direct precursor for analogue synthesis. Researchers can derivatize the methanamine to optimize pharmacokinetic properties while retaining the key triazolopyridine-SMO binding interaction identified in molecular modeling studies [1]. This scenario addresses a critical unmet need in Hedgehog pathway-driven cancers.

Discovery of Small-Molecule PD-1/PD-L1 Immune Checkpoint Inhibitors

The triazolopyridine scaffold has yielded PD-1/PD-L1 inhibitors with nanomolar potency (IC50 = 92.3 nM for compound A22) and functional T-cell activation in co-culture models [1]. CAS 1439902-26-7 provides the foundational scaffold with a synthetic handle at the 6-position, enabling the rapid generation of analogues to improve potency and drug-like properties. This compound is a strategic starting point for immuno-oncology programs seeking oral small-molecule alternatives to antibody-based checkpoint inhibitors [1].

Physicochemical Property Studies: Meta-Fluorophenyl Regioisomer as a Pharmacokinetic Probe

The compound's computed XLogP3 of 1.8 [1] makes it a valuable probe for studying the impact of fluorine regioisomerism on membrane permeability, metabolic stability, and off-target binding. By comparing this meta-fluorophenyl isomer with the para-fluorophenyl (CAS 1439899-25-8) and unsubstituted phenyl (CAS 339015-95-1) analogs in parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests, researchers can generate critical datasets to inform lead optimization strategies across multiple kinase and immuno-oncology programs.

Quote Request

Request a Quote for [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.